4-(4-Tert-butyl-3-chlorophenyl)-4-oxobutanoic acid
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Overview
Description
4-(4-Tert-butyl-3-chlorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and a phenyl ring attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butyl-3-chlorophenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol and 3-chlorobenzoyl chloride.
Formation of Intermediate: The reaction between 4-tert-butylphenol and 3-chlorobenzoyl chloride in the presence of a base such as pyridine yields an intermediate compound.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butyl-3-chlorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-Tert-butyl-3-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butyl-3-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-4-tert-butylphenyl)butanoic acid: Similar structure but different functional groups.
Tris(2,4-di-tert-butylphenyl)phosphate: Contains tert-butyl groups but different core structure.
Uniqueness
4-(4-Tert-butyl-3-chlorophenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
32780-43-1 |
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Molecular Formula |
C14H17ClO3 |
Molecular Weight |
268.73 g/mol |
IUPAC Name |
4-(4-tert-butyl-3-chlorophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17ClO3/c1-14(2,3)10-5-4-9(8-11(10)15)12(16)6-7-13(17)18/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
InChI Key |
AJUPQWGDFGOSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl |
Origin of Product |
United States |
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